2,2-dichloro-N-cyclohexyl-N-methylacetamide
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Overview
Description
2,2-Dichloro-N-cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C9H15Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-cyclohexyl-N-methylacetamide typically involves the reaction of cyclohexylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors with precise temperature control and efficient mixing to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Substitution: Formation of N-cyclohexyl-N-methylacetamide derivatives.
Reduction: Formation of N-cyclohexyl-N-methylamine.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2,2-Dichloro-N-cyclohexyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-cyclohexylacetamide
- 2,2-Dichloro-N-methylacetamide
- N-Cyclohexyl-2,2-dichloroacetamide
Uniqueness
2,2-Dichloro-N-cyclohexyl-N-methylacetamide is unique due to the presence of both cyclohexyl and methyl groups attached to the nitrogen atom, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
39085-18-2 |
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Molecular Formula |
C9H15Cl2NO |
Molecular Weight |
224.12 g/mol |
IUPAC Name |
2,2-dichloro-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C9H15Cl2NO/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
LISVUCXARFPONO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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